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Executive Summary
The landscape of cancer therapy is continually evolving, with a significant shift towards

targeted treatments that can overcome the limitations of traditional chemotherapy and address

mechanisms of drug resistance. Proteolysis-targeting chimeras (PROTACs) represent a

revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses

the cell's own ubiquitin-proteasome system to induce their complete degradation.[1] This guide

focuses on ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal)

protein degrader, and its galacto-conjugated prodrug, Gal-ARV-771.[2][3]

ARV-771 has demonstrated significant preclinical efficacy, particularly in models of castration-

resistant prostate cancer (CRPC), by degrading BET proteins (BRD2, BRD3, and BRD4).[4][5]

This degradation leads to the profound suppression of critical oncogenic drivers, including the

androgen receptor (AR) and c-MYC.[2][4] Gal-ARV-771 represents a novel, targeted delivery

strategy, designed to selectively release the active ARV-771 payload within senescent cancer

cells, which are characterized by high senescence-associated β-galactosidase (SA-β-gal)

activity.[3] This approach aims to eliminate therapy-induced senescent cells that contribute to

cancer recurrence and resistance.

This document provides an in-depth technical overview of the mechanism of action, primary

molecular targets, preclinical efficacy data, and key experimental protocols associated with

ARV-771 and Gal-ARV-771.
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Mechanism of Action
ARV-771: A Heterobifunctional Degrader
ARV-771 is a heterobifunctional molecule composed of three key components: a ligand that

binds to the BET family of proteins, a ligand that recruits the von Hippel-Lindau (VHL) E3

ubiquitin ligase, and a chemical linker connecting the two.[6][7] Its mechanism of action is a

multi-step process that hijacks the cell's natural protein disposal machinery.

Ternary Complex Formation: ARV-771 simultaneously binds to a BET protein (e.g., BRD4)

and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[1][8]

Polyubiquitination: The formation of this complex facilitates the transfer of ubiquitin

molecules from the E3 ligase to the target BET protein.

Proteasomal Degradation: The polyubiquitinated BET protein is recognized and

subsequently degraded by the 26S proteasome, freeing the ARV-771 molecule to repeat the

cycle.[1] This catalytic nature allows a single PROTAC molecule to induce the degradation of

multiple target proteins.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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